5-Iodo-3-methyl-2-(methylthio)pyridine
Overview
Description
5-Iodo-3-methyl-2-(methylthio)pyridine is an organic compound with the molecular formula C7H8INS. It is a derivative of pyridine, characterized by the presence of iodine, a methyl group, and a methylthio group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methyl-2-(methylthio)pyridine typically involves the iodination of 3-methyl-2-(methylthio)pyridine. This can be achieved through the reaction of 3-methyl-2-(methylthio)pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methyl-2-(methylthio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate are used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in organic solvents like toluene or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products can include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds.
Scientific Research Applications
5-Iodo-3-methyl-2-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Iodo-3-methyl-2-(methylthio)pyridine depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The iodine and methylthio groups can interact with various molecular targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(methylthio)pyridine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
5-Bromo-3-methyl-2-(methylthio)pyridine: Similar structure but with bromine instead of iodine, which can affect its reactivity and the types of reactions it undergoes.
5-Chloro-3-methyl-2-(methylthio)pyridine: Contains chlorine, which is less reactive than iodine in substitution reactions.
Uniqueness
5-Iodo-3-methyl-2-(methylthio)pyridine is unique due to the presence of the iodine atom, which makes it highly reactive in various chemical reactions, particularly in cross-coupling reactions. This reactivity allows for the synthesis of a wide range of derivatives and complex molecules, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
5-iodo-3-methyl-2-methylsulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRYJLYAZRQEDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272468 | |
Record name | Pyridine, 5-iodo-3-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809158-03-9 | |
Record name | Pyridine, 5-iodo-3-methyl-2-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-iodo-3-methyl-2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601272468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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